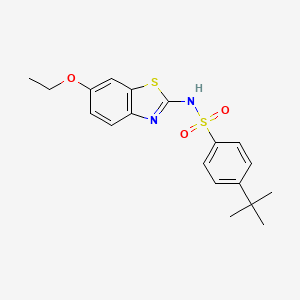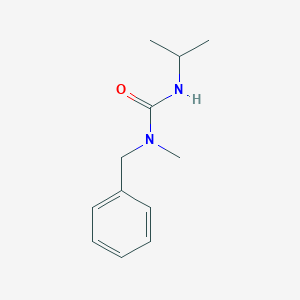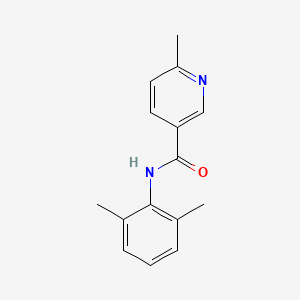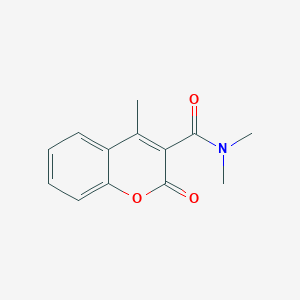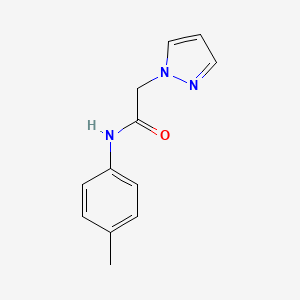![molecular formula C15H21NO4 B6627402 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)
6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid, also known as C16, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid exerts its effects through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid has been shown to increase the expression of genes involved in glucose uptake and utilization, as well as fatty acid oxidation. It also reduces the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also reduces body weight and adiposity, as well as plasma triglyceride and cholesterol levels. 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid has neuroprotective effects, reducing oxidative stress and inflammation in the brain, and improving cognitive function in animal models of Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize and purify. However, 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid has some limitations, including its potential toxicity at high doses and its limited bioavailability.
Direcciones Futuras
There are several future directions for the study of 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid. One area of research is the development of more potent and selective PPARγ agonists based on the structure of 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid. Another area of research is the investigation of the potential use of 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid in the treatment of other diseases, such as cancer and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dose and route of administration of 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid for therapeutic use.
Métodos De Síntesis
6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid is synthesized through a multistep process that involves the reaction of 3-phenylpropanoic acid with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with sodium hydroxide and 6-aminohexanoic acid. The final product is obtained through the reaction of the intermediate compound with hydroxylamine hydrochloride.
Aplicaciones Científicas De Investigación
6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. 6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid has also been studied for its potential use in the treatment of obesity, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
6-[3-(2-hydroxyphenyl)propanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c17-13-7-4-3-6-12(13)9-10-14(18)16-11-5-1-2-8-15(19)20/h3-4,6-7,17H,1-2,5,8-11H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNZYJKTPAVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S)-2alpha-Hydroxyindan-1alpha-yl]acrylamide](/img/structure/B6627327.png)

![N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine](/img/structure/B6627341.png)
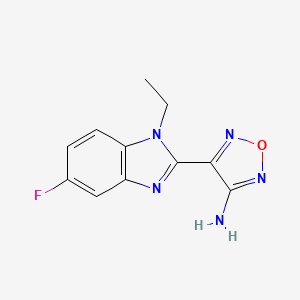
![5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine](/img/structure/B6627361.png)
![4-Amino-5-[4-(2-naphthyl)phenyl]-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6627368.png)

